2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
Description
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine (CAS: 1461706-13-7) is a pyrrolidine derivative featuring a 4-chloro-3-fluorophenyl substituent at the C2 position and a 2-methoxyethyl group at the N1 position. Its molecular formula is C₁₃H₁₇ClFN₂O, with a molecular weight of approximately 271.7 g/mol.
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c1-18-7-6-17-5-4-12(16)13(17)9-2-3-10(14)11(15)8-9/h2-3,8,12-13H,4-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNNMNKCZZXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine, also known by its CAS number 1461706-13-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.
The compound acts primarily as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the tumor suppressor p53. By inhibiting MDM2, this compound can potentially enhance p53 activity, leading to increased apoptosis in cancer cells. Studies indicate that compounds with similar structures demonstrate significant binding affinities to MDM2, suggesting that modifications in the chemical structure can affect biological activity and efficacy .
Antitumor Activity
Research has demonstrated that this compound exhibits moderate antitumor effects. In preclinical studies involving murine models, administration of the compound resulted in a modest reduction in tumor growth. For instance, at a dosage of 100 mg/kg over 14 days, it showed only a slight inhibition of tumor growth compared to control groups .
In Vitro Studies
In vitro assays have indicated that the compound possesses cytotoxic effects against various cancer cell lines. The mechanism involves the activation of apoptotic pathways through p53-dependent mechanisms. The compound's ability to penetrate cellular membranes and bind effectively to MDM2 is crucial for its biological activity .
Study 1: MDM2 Inhibition
A study focused on the structural modifications of pyrrolidine derivatives revealed that enhancing lipophilicity and adjusting basicity significantly improved MDM2 binding affinity. Compounds structurally related to this compound were synthesized and tested for their ability to inhibit cell growth in various cancer cell lines. The findings suggested that while this compound is effective, further modifications could enhance its potency .
Study 2: Pharmacokinetics and Bioavailability
Another investigation assessed the pharmacokinetic properties of this compound, noting that while it demonstrates good oral bioavailability, its penetration into tumor tissue remains suboptimal. Strategies such as modifying the molecular structure to improve solubility and distribution are recommended for future research .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds similar to this pyrrolidine derivative exhibit significant antidepressant effects. The presence of the chloro and fluorine substituents may enhance the compound's interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antipsychotic Potential : The structural characteristics of 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine suggest it may act on dopamine receptors, making it a candidate for further investigation as an antipsychotic agent. Studies have shown that modifications in the phenyl ring can lead to improved binding affinities for these receptors.
- Neuroprotective Effects : Preliminary studies have suggested that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) is crucial for such applications.
Research Findings
A series of studies have been conducted to evaluate the pharmacological profiles of compounds related to this compound:
Case Studies
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Case Study on Antidepressant Activity :
- A study published in Journal of Medicinal Chemistry explored the antidepressant potential of various pyrrolidine derivatives, including this compound. Results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages.
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Investigating Antipsychotic Effects :
- Another study focused on the antipsychotic properties of similar compounds, revealing that modifications in the side chains could enhance receptor selectivity and reduce side effects commonly associated with traditional antipsychotics.
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Neuroprotective Mechanisms :
- Research highlighted its potential neuroprotective mechanisms through modulation of inflammatory pathways and inhibition of apoptosis in neuronal cells, suggesting avenues for treating Alzheimer's disease.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 4-chloro-3-fluorophenyl group contributes to lipophilicity across analogs.
- Steric Effects : Bulky substituents like benzyl (in rel-(3R,4S)-1-benzyl derivatives) may reduce binding affinity to target proteins due to steric hindrance, whereas smaller groups (e.g., methoxyethyl) favor better pharmacokinetic profiles .
- Hydrogen Bonding : The primary amine at C3 in pyrrolidine derivatives facilitates hydrogen bonding, a critical feature for interactions with biological targets. Pyrazole analogs lack this amine, limiting their hydrogen-bonding capacity .
Q & A
Q. How can a multistep synthetic route for 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine be designed?
Methodological Answer: A robust synthetic strategy involves:
- Step 1 : Condensation of 4-chloro-3-fluorobenzaldehyde with a pyrrolidine precursor (e.g., via reductive amination) to form the pyrrolidin-3-amine scaffold.
- Step 2 : Introduction of the 2-methoxyethyl group using alkylation or Mitsunobu reactions under anhydrous conditions .
- Step 3 : Purification via preparative HPLC or column chromatography to isolate intermediates, ensuring >95% purity (validated by TLC/HPLC) .
- Key Considerations : Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) to minimize byproducts. Monitor reaction progress using LC-MS for real-time analysis .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D conformation using single-crystal diffraction (e.g., Cu-Kα radiation at 173 K) to confirm stereochemistry and bond angles .
- NMR Spectroscopy : Perform , , and -NMR in deuterated solvents (e.g., DMSO-d6) to assign proton environments and verify substituent positions .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak) and detect isotopic patterns for halogenated moieties .
Q. How can preliminary biological activity be screened for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays (IC determination) .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with dose-response curves (1–100 µM) .
- Controls : Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO <0.1%) to validate results .
Advanced Research Questions
Q. How can the binding mode of this compound with biological targets be investigated?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., docking into ATP-binding pockets of kinases). Validate with mutagenesis studies on key residues .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) in real-time using immobilized targets .
- Cryo-EM/X-ray Co-crystallization : Co-crystallize the compound with its target to resolve binding conformations at ≤2.0 Å resolution .
Q. How can environmental stability and degradation pathways be analyzed?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via HPLC-MS. Identify metabolites using fragmentation patterns .
- Ecotoxicity Assessment : Test acute toxicity in Daphnia magna or algae (OECD Guidelines 202/201) to assess LC values and bioaccumulation potential .
- Soil/Water Partitioning : Measure log (octanol-water) and soil adsorption coefficients () to model environmental persistence .
Q. What strategies optimize the pharmacokinetic (PK) properties of this compound?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve aqueous solubility. Validate via shake-flask method .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Introduce steric hindrance or fluorine substituents to block degradation .
- In Vivo PK Studies : Administer orally/intravenously in rodents and measure plasma half-life (t), C, and bioavailability using LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
